6,7-dihydro-8(5H)-quinolinone oxime
Overview
Description
6,7-dihydro-8(5H)-quinolinone oxime is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-8(5H)-quinolinone oxime consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo .Physical And Chemical Properties Analysis
6,7-dihydro-8(5H)-quinolinone oxime has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.1±3.0 kJ/mol, and it has a flash point of 167.5±22.1 °C . The compound has an index of refraction of 1.642, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 127.0±7.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Antitumor Agents
Research has synthesized derivatives of 6,7-dihydro-quinolinone, exploring their potential as antitumor agents. Thiosemicarbazones derived from 5,6-dihydro-8(7H)-quinolinone were evaluated for their anticancer activity, showing promising results in mice bearing P388 leukemia, with E-configuration analogues generally being more active (Lemke et al., 1977). Another study developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, assessing them as anticancer agents with preliminary examination showing promising cytotoxicity against various cancer cell lines (Behbehani et al., 2020).
Synthetic Methodologies
A novel methodology for the synthesis of 6,7-dihydro-quinolinone derivatives has been developed, utilizing ammonium acetate-mediated cyclocondensation reactions. This method offers high atom efficiency, broad substrate scope, and is applicable to gram-scale synthesis, highlighting its potential for generating diverse quinoline systems for further biological evaluation (Behbehani et al., 2020).
Diuretic Activity
Research into 2,3-dihydro-4(1H)-quinolinone 4-oxime derivatives explored their diuretic activity, with certain compounds demonstrating high effectiveness. This study highlights the structural and activity relationship, aiding in the development of new diuretic agents (Nishijima et al., 1998).
Antibacterial Properties
The metal chelates of 6,7-dihydro-quinolinone oxime derivatives have been synthesized and characterized, showing antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to understanding the role of metal coordination in enhancing the antibacterial effectiveness of quinolinone compounds (Khalil et al., 1988).
Safety And Hazards
The safety information for 6,7-dihydro-8(5H)-quinolinone oxime indicates that it is dangerous . It has hazard statements H228-H302-H315-H319-H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210-P261-P280-P301+P312-P302+P352-P305+P351+P338, which include avoiding sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
properties
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBBPOISMDNVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-8(5H)-quinolinone oxime | |
CAS RN |
58509-59-4 | |
Record name | 6,7-Dihydro-5H-quinolin-8-one oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58509-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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